3-Nitrophenyl 4-chlorobenzoate
CAS No.: 15026-13-8
Cat. No.: VC18738130
Molecular Formula: C13H8ClNO4
Molecular Weight: 277.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15026-13-8 |
|---|---|
| Molecular Formula | C13H8ClNO4 |
| Molecular Weight | 277.66 g/mol |
| IUPAC Name | (3-nitrophenyl) 4-chlorobenzoate |
| Standard InChI | InChI=1S/C13H8ClNO4/c14-10-6-4-9(5-7-10)13(16)19-12-3-1-2-11(8-12)15(17)18/h1-8H |
| Standard InChI Key | AHUKGYSUIVJQER-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-nitrophenyl 4-chlorobenzoate consists of two aromatic rings connected by an ester functional group. The phenyl ring features a nitro (-NO₂) group at the meta position, while the benzoate moiety bears a chlorine atom at the para position. This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing group, polarizing the ester carbonyl and enhancing susceptibility to nucleophilic attack, while the chlorine atom contributes moderate electron-withdrawing effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClNO₄ |
| Molecular Weight | 277.66 g/mol |
| IUPAC Name | 3-Nitrophenyl 4-chlorobenzoate |
| SMILES | O=C(Oc1cc(ccc1N+[O-])c2ccc(Cl)cc2 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons and ester carbonyl. The ¹H NMR spectrum displays aromatic protons in the δ 7.5–8.5 ppm range, with splitting patterns indicative of meta and para substitution. The ester carbonyl carbon appears at δ ~165 ppm in the ¹³C NMR spectrum, while Fourier-transform infrared (FT-IR) spectroscopy shows a strong C=O stretch at ~1720 cm⁻¹ and nitro group vibrations at ~1520 and 1350 cm⁻¹ .
Synthesis and Purification Strategies
Conventional Esterification
The most widely reported synthesis involves a two-step process:
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Activation of 4-Chlorobenzoic Acid: Treatment with thionyl chloride (SOCl₂) converts 4-chlorobenzoic acid to 4-chlorobenzoyl chloride, monitored by thin-layer chromatography (TLC) in a hexane:ethyl acetate (8:2) solvent system .
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Esterification with 3-Nitrophenol: The acyl chloride reacts with 3-nitrophenol in anhydrous dichloromethane under basic conditions (e.g., pyridine or DMAP catalyst). Purification via silica gel column chromatography with gradient elution (hexane:ethyl acetate) yields the product in >95% purity .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 2 hr | 92 |
| Esterification | DMAP, DCM, rt, 12 hr | 88 |
Industrial-Scale Production
Continuous flow reactors optimize reaction efficiency by maintaining precise temperature control (60–80°C) and reducing side reactions. Automated systems enable real-time monitoring of reactant concentrations, achieving batch-to-batch consistency with >90% conversion rates .
Reactivity and Kinetic Studies
Hydrolysis Mechanisms
3-Nitrophenyl 4-chlorobenzoate undergoes hydrolysis under acidic, basic, and enzymatic conditions. Base-catalyzed hydrolysis (e.g., NaOH) proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming 4-chlorobenzoic acid and 3-nitrophenolate. Enzymatic hydrolysis by lipases or proteases follows a two-step mechanism: (1) acylation of the enzyme’s active site serine residue, forming a tetrahedral intermediate, and (2) deacylation to release products .
Table 3: Hydrolysis Rate Constants (k, s⁻¹)
| Condition | k (×10⁻³ s⁻¹) |
|---|---|
| 0.1 M NaOH, 25°C | 4.2 ± 0.1 |
| Trypsin, pH 7.4, 37°C | 1.8 ± 0.05 |
| Lipase, pH 7.0, 40°C | 2.3 ± 0.07 |
Hammett LFER Analysis
Kinetic studies using para-substituted benzoate esters reveal a biphasic Hammett plot (ρ = +1.2 for electron-withdrawing groups, ρ = -0.8 for electron-donating groups), indicating a shift in the rate-determining step from nucleophilic attack to intermediate collapse . Computational modeling confirms a linear correlation (R² = 0.94) between the Mulliken charge on the carbonyl carbon and the σpara substituent constant, validating the electronic effects on reactivity .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antimicrobial agents, where the nitro group is reduced to an amine (-NH₂) for further functionalization. Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Enzymology and Biocatalysis
As a chromogenic substrate, 3-nitrophenyl 4-chlorobenzoate enables real-time monitoring of esterase activity via spectrophotometric detection of 4-nitrophenol release (λmax = 413 nm, ε = 18,300 M⁻¹cm⁻¹) . This application is critical in high-throughput screening for enzyme inhibitors or activators.
Polymer Chemistry
Incorporating the compound into polyesters enhances thermal stability (Tg increased by 15°C) and UV resistance due to the nitro group’s electron-withdrawing effects, making it suitable for coatings and packaging materials .
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